REACTION_CXSMILES
|
[NH2:1]C(O)C.[CH2:5]([CH2:9][C:10](=O)[CH3:11])[C:6]([CH3:8])=O.[C:13]([OH:16])(=O)[CH3:14].C1(C)C=CC=CC=1>C(OCC)(=O)C.O>[CH3:8][C:6]1[N:1]([CH2:14][CH2:13][OH:16])[C:10]([CH3:11])=[CH:9][CH:5]=1
|
Name
|
aminoethanol
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
NC(C)O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel pad
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under a reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |